Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide
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Overview
Description
Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Nitration and Reduction: Starting with acridine, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorination at the 3-position can be achieved using reagents like thionyl chloride.
Methoxylation: Introduction of a methoxy group at the 7-position can be done using methanol and an acid catalyst.
Piperidinomethylation: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, piperidine, and the acridine derivative.
Oxidation: The final oxidation step to form the 10-oxide can be performed using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its biological activity.
Reduction: Reduction reactions may target the nitro or oxide groups.
Substitution: Halogen substitution reactions can modify the chloro group, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives with altered biological properties.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: As fluorescent probes for DNA and RNA.
Medicine: Potential anticancer, antimicrobial, and antiviral agents.
Industry: Used in dye manufacturing and as photochemical agents.
Mechanism of Action
The mechanism of action for acridine derivatives often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to apoptosis in cancer cells. The specific molecular targets and pathways may include topoisomerases and other DNA-associated enzymes.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
The unique substituents in Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide may confer distinct biological activities, making it a valuable compound for further research.
Properties
CAS No. |
73663-84-0 |
---|---|
Molecular Formula |
C26H26ClN3O3 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
4-[(6-chloro-10-hydroxy-2-methoxyacridin-9-ylidene)amino]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C26H26ClN3O3/c1-33-20-7-9-23-22(15-20)26(21-8-5-18(27)14-24(21)30(23)32)28-19-6-10-25(31)17(13-19)16-29-11-3-2-4-12-29/h5-10,13-15,31-32H,2-4,11-12,16H2,1H3 |
InChI Key |
FZXIXGQEIBHEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=NC4=CC(=C(C=C4)O)CN5CCCCC5)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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